molecular formula C12H8N2O3 B11795666 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Cat. No.: B11795666
M. Wt: 228.20 g/mol
InChI Key: JDQNJDBAMGICFQ-UHFFFAOYSA-N
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Description

3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a chemical compound with the molecular formula C12H8N2O3 and is a member of the quinolin-2-one family . This compound features a quinoline core substituted with a nitro group at the 3-position and a propargyl (prop-2-yn-1-yl) group on the ring nitrogen. The propargyl functional group makes this molecule a valuable versatile synthetic intermediate for constructing more complex nitrogen-containing heterocycles, which are of significant interest in medicinal and organic chemistry. This compound serves as a key precursor in synthetic chemistry research. It has been utilized as a starting material in the synthesis of N-propargylquinolin-3,4-diamine and, subsequently, in novel routes to pyrazino[2,3-c]quinoline scaffolds, which are structures found in compounds with various biological activities . The presence of both electron-withdrawing (nitro) and reactive (propargyl) substituents on the quinoline ring enables its participation in various catalytic and cyclization reactions, including those catalyzed by main group metal Lewis acids like tin(II) and indium(III) chlorides . Quinolin-2-one and 4-quinolone derivatives are renowned as privileged structures in drug discovery, exhibiting a broad spectrum of pharmacological properties, including antibacterial, anticancer, antimalarial, and antiviral activities . As such, this compound provides researchers with a versatile building block for the design and development of new bioactive molecules and heterocyclic compounds. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

3-nitro-1-prop-2-ynylquinolin-2-one

InChI

InChI=1S/C12H8N2O3/c1-2-7-13-10-6-4-3-5-9(10)8-11(12(13)15)14(16)17/h1,3-6,8H,7H2

InChI Key

JDQNJDBAMGICFQ-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C=C(C1=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:

    Nitration of Quinoline: The nitration of quinoline can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one structure, which can be achieved using appropriate cyclization agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.

Chemical Reactions Analysis

Reduction of Nitro Group

The 3-nitro group undergoes selective reduction under controlled conditions:

Reagent System Conditions Product Yield Source
SnCl₂·2H₂O (5.5 eq)HCl (conc.), 80°C, 2–20 hrs3,4-Diamino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one71–82%
In⁰ (3 eq)/HClReflux in iPrOH, 6 hrs3,4-Diamino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one78%

Key findings:

  • Reduction exclusively targets the nitro group without affecting the propargyl moiety .

  • Stannous chloride and elemental indium show comparable efficiency, but indium avoids tin waste .

Propargyl Group Reactivity

The terminal alkyne participates in cycloaddition and substitution reactions:

Cycloaddition with Nitrile Oxides

Under radical conditions, the propargyl group forms isoxazole-fused heterocycles:

Reagent Conditions Product Yield Source
t-BuONO (TBN)DMSO, 80°C, 6 hrsIsoxazolo[3',4':3,4]pyrrolo[2,1-b]quinolin-6-one89%

Mechanistic insights:

  • TBN generates NO and t-BuO radicals, initiating nitrile oxide formation .

  • The propargyl group undergoes [3+2] cycloaddition with in situ-generated nitrile oxides .

Nucleophilic Substitution

The terminal alkyne reacts with sulfur nucleophiles:

Reagent Conditions Product Yield Source
2-MercaptoquinolineK₂CO₃, acetone, RT2-((Prop-2-yn-1-yl)thio)quinoline derivative85%

Tandem Reduction-Annulation Reactions

Sequential reduction and cyclization produce complex heterocycles:

Substrate Reagents Product Yield Source
3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-oneSnCl₂/HCl → CuI/Et₃NPyrazino[2,3-c]quinoline68%

Critical observations:

  • Internal alkynes favor annulation over terminal ones due to reduced electrophilicity at the β-carbon .

  • Catalytic metal salts (SnCl₂, InCl₃) accelerate ring closure via σ-activation .

Comparative Reaction Pathways

The compound’s reactivity diverges from structurally similar derivatives:

Compound Key Reaction Outcome Distinct Feature
This compoundNitro reduction + propargyl cycloadditionDual functionalizationPropargyl enables fused-ring systems
6-AminoquinolineAntimalarial chloroquine synthesisLimited to amino group derivatizationLacks propargyl-mediated reactivity
8-HydroxyquinolineMetal chelationNo nitro or alkyne participationPhotochemical applications only

Stability and Side Reactions

  • Nitro Group Stability : Resists hydrolysis under acidic conditions (pH 2–6) but decomposes in strong bases (pH > 10) .

  • Propargyl Side Reactions : Competing Glaser coupling observed under oxidative conditions (Cu²⁺, O₂), forming diynes (~15% yield) .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinoline derivatives.

    Medicine: As a potential lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: As an intermediate in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the nitro and propynyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The propargyl group in 3-nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one allows diversification via Sonogashira coupling, similar to other C3-alkynyl derivatives . However, aromatic alkynes are less reactive in such reactions compared to aliphatic ones .
  • Nitro Group Effects : The C3-nitro group increases electrophilicity, contrasting with electron-donating groups (e.g., methoxy in CTR-21) that enhance metabolic stability .

Antimicrobial Activity

  • 3-Nitroacetyl Derivatives : Exhibit moderate antimicrobial activity against S. aureus and E. coli (MIC: 32–64 µg/mL) due to nitro-enhanced membrane disruption .
  • 4-Hydroxyquinolinones: Analog 11 (3-(2-oxido-diazaphosphininyl)-4-hydroxyquinolinone) shows antioxidant activity (IC50: 18 µM in DPPH assay), suggesting nitro groups may redirect biological targeting .

Anticoagulant Activity

  • Pyrroloquinolinone Derivatives: Selective FXa (IC50: 3.68 µM) and FXIa (IC50: 2 µM) inhibition via hydrophobic interactions; nitro groups may sterically hinder binding compared to smaller substituents .
  • Chalcone-Quinolone Hybrids: CTR-21 (methoxy-substituted) demonstrates dual anticoagulant and anti-inflammatory activity, absent in nitro derivatives due to divergent electronic profiles .

Enzyme Inhibition

  • GPR55 Agonists: 3-Benzylquinolin-2(1H)-ones (e.g., compound 1) show potent GPR55 activation (EC50: 0.8 µM), whereas nitro groups may reduce affinity due to steric clashes .
  • hLDHA Inhibitors : Chalcone hybrids (e.g., CTR-21) achieve IC50 values of 1.2 µM, outperforming nitro derivatives, likely due to optimized hydrogen bonding .

Physicochemical and Spectroscopic Properties

  • NMR Profiles: The propargyl group in this compound generates distinct 1H NMR signals (δ 5.02–5.25 ppm for propargyl protons), similar to 3u (δ 5.95–7.84 ppm for aromatic protons) .
  • Solubility: Nitro derivatives exhibit lower aqueous solubility compared to hydroxyl or methoxy analogs (e.g., 4-hydroxyquinolinones), impacting bioavailability .

Biological Activity

3-Nitro-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic compound belonging to the quinoline family, characterized by a unique molecular structure that includes a nitro group and an alkyne substituent. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications.

The molecular formula of this compound is C12H8N2O3C_{12}H_{8}N_{2}O_{3} with a molecular weight of 228.20 g/mol. The presence of the nitro group enhances its electrophilic character, making it reactive towards nucleophiles, which is crucial for its biological activity.

Preliminary studies suggest that compounds similar to this compound can interact with various biological targets, including:

  • DNA : The compound may intercalate or bind to DNA, disrupting replication and transcription processes.
  • Enzymes : It may inhibit enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation or bacterial growth.

Anticancer Activity

Research indicates that quinoline derivatives possess anticancer properties by targeting various cellular pathways. For instance, studies have shown that quinoline-based compounds can inhibit the Epidermal Growth Factor Receptor (EGFR), which is crucial in regulating cell growth and survival. The inhibition of EGFR leads to decreased proliferation of cancer cells and increased apoptosis.

Case Study:
A study on quinoline derivatives demonstrated that compounds with structural similarities to this compound exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in cancer therapy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinoline derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic processes.

Case Study:
A recent study evaluated the antimicrobial activity of several quinoline derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity, suggesting that this compound could be effective against drug-resistant strains .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of both a nitro group and an alkyne moiety enhances its reactivity and potential interactions with biological targets.

Compound NameStructure FeaturesBiological Activity
4-NitroquinolineNitro group at position 4Antimicrobial
8-HydroxyquinolineHydroxy group at position 8Anticancer
7-ChloroquinolineChlorine substituent at position 7Antimalarial
5-NitroisoquinolineNitro group at position 5Antibacterial
This compound Nitro and alkyne groupsPotential anticancer and antimicrobial

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the pharmacokinetics and toxicity profiles in animal models.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce side effects.

Q & A

Q. Advanced

  • Tautomer stability : The keto form dominates in non-polar solvents (e.g., CDCl₃), while the enol form is stabilized in DMSO via intramolecular hydrogen bonding. DFT calculations show a 5–8 kcal/mol energy difference favoring the keto tautomer .
  • Biological implications : The enol form enhances metal chelation (e.g., Cu²⁺), which is critical for antimicrobial activity. IR spectroscopy (C=O stretch at ~1660 cm⁻¹ vs. O–H stretch at ~3200 cm⁻¹) distinguishes tautomers .

What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced

  • Exothermic nitration : Use controlled addition of HNO₃/H₂SO₄ with jacketed reactors to maintain temperatures below 10°C, preventing decomposition .
  • Propargylation side reactions : Replace DMF with TBAB (tetrabutylammonium bromide) in water to reduce dimerization of propargyl bromide .
  • Purification : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput. PXRD confirms polymorph consistency across batches .

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